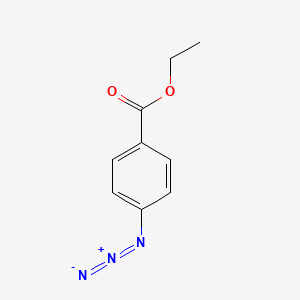
Ethyl 4-azidobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-azidobenzoate is an organic compound with the molecular formula C9H9N3O2 It is a derivative of benzoic acid, where the amino group is replaced by an azido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-azidobenzoate can be synthesized through a diazotization reaction followed by azidation. The process typically involves the following steps:
Diazotization: Ethyl 4-aminobenzoate is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-azidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving this compound.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Triazoles: Formed through click chemistry reactions.
Aminobenzoates: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Ethyl 4-azidobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of triazole-based compounds, which have potential pharmacological activities.
Materials Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: this compound is employed in bioconjugation techniques to link biomolecules for various biological studies.
Mecanismo De Acción
The mechanism of action of ethyl 4-azidobenzoate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable in the synthesis of complex molecules .
Comparación Con Compuestos Similares
Ethyl 4-aminobenzoate (Benzocaine): A local anesthetic used in medical applications.
Ethyl 4-nitrobenzoate: Used as an intermediate in organic synthesis.
Uniqueness: Ethyl 4-azidobenzoate is unique due to its azido group, which imparts distinct reactivity compared to its amino and nitro counterparts. This makes it particularly useful in click chemistry and other applications requiring specific and efficient reactions .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
ethyl 4-azidobenzoate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-5-8(6-4-7)11-12-10/h3-6H,2H2,1H3 |
Clave InChI |
CDFRXIVAGKDWGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)




![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)



![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
